![molecular formula C11H14N2O3 B157489 Methyl 6-morpholinonicotinate CAS No. 132546-81-7](/img/structure/B157489.png)
Methyl 6-morpholinonicotinate
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives can be complex, involving multiple steps with varying yields. For instance, the synthesis of 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine was achieved in nine steps with an overall yield of 36% . This process included critical steps such as bromination of 3-acetylpyridine and dehydration of a diol with cyclization. Similarly, the synthesis of chiral alkoxymethyl morpholine analogs involved a structure-activity relationship study, leading to the identification of a potent and selective dopamine D4 receptor antagonist .
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using various spectroscopic techniques. For example, the structure of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione was confirmed by IR, 1H, and 13C NMR spectral data . Additionally, the structural basis for the superiority of certain morpholinium compounds in peptide synthesis was elucidated through X-ray diffraction studies and NMR techniques .
Chemical Reactions Analysis
Morpholine derivatives can participate in a range of chemical reactions. The papers provided discuss the nucleophilic displacement reactions used to synthesize glucosidase inhibitors from methylated glucopyranosides . Furthermore, the reactivity of morpholinium compounds as coupling reagents in peptide synthesis was explored, highlighting their stability and efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the stability of keto forms of 6-(propan-2-yl)-3-methyl-morpholine-2,5-dione was studied using DFT calculations, and experimental evidence supported the predominance of these forms in real systems . The antimicrobial activity of this compound was also demonstrated, particularly against Escherichia coli .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related morpholine derivatives has been a subject of interest for developing potent antimicrobials and exploring chemical properties. For instance, Kumar et al. (2007) detailed an efficient synthesis process for a compound useful in synthesizing potent antimicrobials, including arecoline derivatives, by employing a strategy involving bromination and cyclization steps (Kumar, Sadashiva, & Rangappa, 2007). This process underscores the versatility of morpholine derivatives in chemical synthesis, potentially including Methyl 6-morpholinonicotinate.
Odorless Oxidation Processes
Nishide et al. (2004) introduced Methyl 6-morpholinohexyl sulfide and its sulfoxide as efficient, odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations, showcasing a practical improvement in these chemical processes (Nishide, Patra, Matoba, Shanmugasundaram, & Node, 2004). This research highlights the potential of Methyl 6-morpholinonicotinate and its derivatives in facilitating odorless and more environmentally friendly oxidation reactions.
Biological Activities
Research into the biological activities of morpholine derivatives has led to the discovery of compounds with potential as dopamine receptor antagonists and anti-inflammatory agents. Witt et al. (2016) synthesized a series of chiral alkoxymethyl morpholine analogs, identifying novel potent and selective dopamine D4 receptor antagonists (Witt, McCollum, Hurtado, Huseman, Jeffries, Temple, Plumley, Blobaum, Lindsley, & Hopkins, 2016). Additionally, Šmelcerović et al. (2013) evaluated two cyclodidepsipeptides for inhibitory activity against xanthine oxidase and for anti-inflammatory response, demonstrating their potential in treating conditions like gout (Šmelcerović, Rangelov, Smelcerovic, Veljković, Cherneva, Yancheva, Nikolić, Petronijević, & Kocic, 2013).
Antimicrobial and Antifungal Activities
The synthesis and characterization of morpholine derivatives, including their antimicrobial and antifungal activities, have been explored in various studies. Yancheva et al. (2012) synthesized a novel didepsipeptide, demonstrating broad-spectrum antimicrobial effectiveness, especially against Escherichia coli (Yancheva, Daskalova, Cherneva, Mikhova, Djordjevic, Smelcerovic, & Šmelcerović, 2012). Such research points to the potential of Methyl 6-morpholinonicotinate derivatives in developing new antimicrobial agents.
Safety And Hazards
Methyl 6-morpholinonicotinate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment. In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
methyl 6-morpholin-4-ylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPRHFKXVNLDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380103 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-morpholinonicotinate | |
CAS RN |
132546-81-7 | |
Record name | methyl 6-morpholinonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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